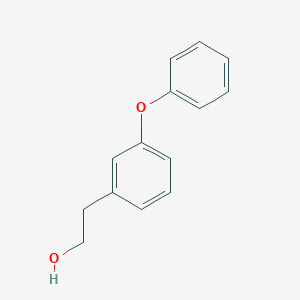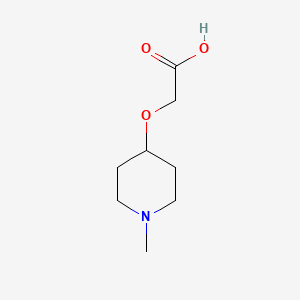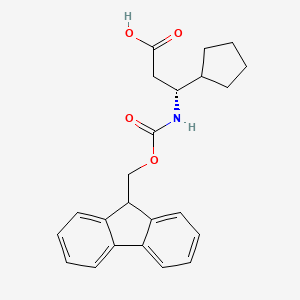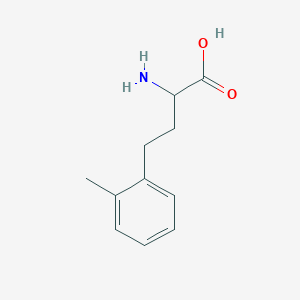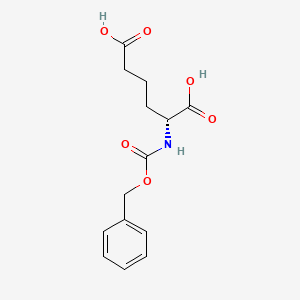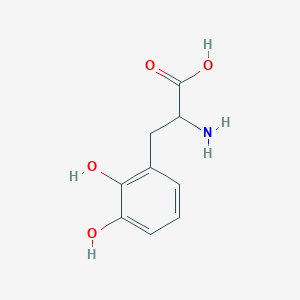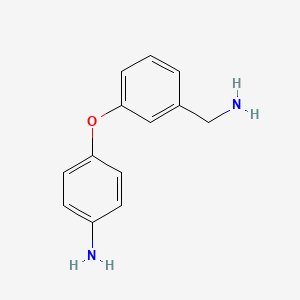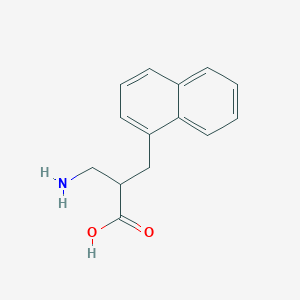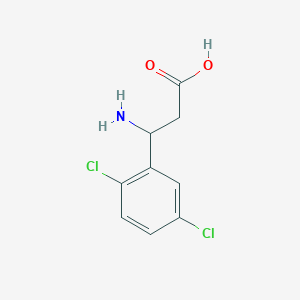![molecular formula C12H16Cl3NO B8271332 4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride CAS No. 553631-65-5](/img/structure/B8271332.png)
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 3,4-dichlorophenol with formaldehyde to form 3,4-dichlorophenoxymethanol. This intermediate is then reacted with piperidine under acidic conditions to yield 4-[(3,4-Dichlorophenoxy)methyl]piperidine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the phenoxy group. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving receptor-ligand interactions and enzyme inhibition.
Medicine: Research into potential therapeutic applications, including its effects on neurological pathways, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to fully elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-[(2,4-Dichlorophenoxy)methyl]piperidine
- 4-[(3,5-Dichlorophenoxy)methyl]piperidine
- 4-[(3,4-Difluorophenoxy)methyl]piperidine
These compounds share structural similarities but differ in their chemical and biological properties. The unique substitution pattern on the phenoxy group of this compound contributes to its distinct reactivity and applications .
Properties
CAS No. |
553631-65-5 |
|---|---|
Molecular Formula |
C12H16Cl3NO |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenoxy)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |
InChI Key |
YRWFJMYODNXXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


